![molecular formula C7H7ClO2 B6597624 3-chloro-5-methylbenzene-1,2-diol CAS No. 3978-66-3](/img/structure/B6597624.png)
3-chloro-5-methylbenzene-1,2-diol
Overview
Description
3-Chloro-5-methylbenzene-1,2-diol, also known as 3-chloro-5-methylbenzene-1,2-diol (3C5MBCD), is a halogenated phenolic compound with a wide range of applications in various scientific fields. It is a colorless crystalline solid with a melting point of 132-134°C and a boiling point of 225-230°C. 3C5MBCD is used as a starting material in the synthesis of a variety of organic compounds, and its derivatives are used in the production of pharmaceuticals, agrochemicals, and other products. The compound is also used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridines, and pyrimidines. 3C5MBCD has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 3C5MBCD is not yet fully understood. However, it is believed that the compound acts as a proton-transfer catalyst, which facilitates the transfer of protons between molecules. This mechanism of action is believed to be responsible for the compound’s ability to act as a starting material in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
3C5MBCD has been studied extensively for its biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and anti-bacterial properties, as well as the ability to inhibit the growth of certain bacteria and fungi. The compound has also been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, 3C5MBCD has been shown to have anti-cancer properties, and it has been studied for its potential applications in cancer treatment.
Advantages and Limitations for Lab Experiments
The use of 3C5MBCD in laboratory experiments has a number of advantages and limitations. One advantage is that the compound is relatively inexpensive and can be synthesized easily via a variety of methods. Additionally, the compound is highly stable and has a wide range of applications in various scientific fields. However, 3C5MBCD is flammable and can be toxic in high concentrations, so it should be handled with care.
Future Directions
The potential applications of 3C5MBCD are vast, and there are a number of potential future directions for research. One possible direction is to further explore the compound’s potential applications in the synthesis of heterocyclic compounds, such as thiophenes, pyridines, and pyrimidines. Additionally, further research could be conducted to explore the compound’s potential applications in the production of pharmaceuticals, agrochemicals, and other products. Finally, further research could be conducted to explore the compound’s biochemical and physiological effects, as well as its potential applications in cancer treatment.
Synthesis Methods
3C5MBCD can be synthesized via a variety of methods, including the Grignard reaction and the Williamson ether synthesis. The Grignard reaction involves the addition of a Grignard reagent, such as methylmagnesium bromide, to a halogenated aromatic compound, such as 3C5MBCD. This reaction produces an ether, which is then hydrolyzed to produce 3C5MBCD. The Williamson ether synthesis involves the addition of an alkyl halide, such as ethyl bromide, to an alkoxide, such as sodium methoxide. This reaction produces an ether, which is then hydrolyzed to produce 3C5MBCD.
Scientific Research Applications
3C5MBCD has been studied extensively for its potential applications in scientific research. The compound has been used as a starting material in the synthesis of a variety of organic compounds, such as thiophenes, pyridines, and pyrimidines. It has also been used in the synthesis of heterocyclic compounds, such as thiophenes, pyridines, and pyrimidines. 3C5MBCD has also been studied for its potential applications in the production of pharmaceuticals, agrochemicals, and other products.
properties
IUPAC Name |
3-chloro-5-methylbenzene-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNSFVRPGDZCMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300083 | |
Record name | 3-Chloro-5-methyl-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methylbenzene-1,2-diol | |
CAS RN |
3978-66-3 | |
Record name | 3-Chloro-5-methyl-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3978-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-methyl-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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